2-(2-methylphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone
Description
2-(2-methylphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of a 2-methylphenyl group and a 2,3,4-trihydroxyphenyl group attached to an ethanone backbone
Properties
IUPAC Name |
2-(2-methylphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9-4-2-3-5-10(9)8-13(17)11-6-7-12(16)15(19)14(11)18/h2-7,16,18-19H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLOTEASKXXCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C2=C(C(=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-methylphenyl with 2,3,4-trihydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-methylphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and redox reactions, contributing to its biological activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylphenyl)-1-(3,4-dihydroxyphenyl)ethanone
- 2-(2-methylphenyl)-1-(2,4,5-trihydroxyphenyl)ethanone
- 2-(2-methylphenyl)-1-(2,3,5-trihydroxyphenyl)ethanone
Uniqueness
2-(2-methylphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone is unique due to the specific arrangement of hydroxyl groups on the phenyl ring, which can influence its reactivity and biological activity. The presence of three hydroxyl groups in the 2,3,4-positions allows for unique interactions and properties compared to other similar compounds with different hydroxyl group arrangements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
